REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.[C:18]1([O-:24])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[C:25]1([O-])[CH:30]=CC=C[CH:26]=1.[Na+].[Na+]>>[OH:24][C:18]1[CH:23]=[CH:22][C:21]([C:25]([C:13]2[CH:12]=[C:11]([C:8]([CH3:10])([C:5]3[CH:4]=[CH:3][C:2]([OH:1])=[CH:7][CH:6]=3)[CH3:9])[CH:16]=[CH:15][C:14]=2[OH:17])([CH3:30])[CH3:26])=[CH:20][CH:19]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
1712 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Name
|
solid
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium bisphenolate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[O-].C1(=CC=CC=C1)[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=C(C=CC(=C1)C(C)(C1=CC=C(C=C1)O)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |